molecular formula C21H19NO4 B2376853 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1936396-62-1

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2376853
CAS No.: 1936396-62-1
M. Wt: 349.386
InChI Key: JMVXIHLJJFHMKW-UHFFFAOYSA-N
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Description

This compound, commonly referred to as Fmoc-2,4-methanoproline, is a conformationally constrained proline analogue used in peptide synthesis. Its structure features a bicyclo[2.1.1]hexane core with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a carboxylic acid moiety. Key properties include:

  • Molecular Formula: C₂₁H₁₉NO₄
  • Molecular Weight: 349.39 g/mol
  • CAS Number: 1936396-62-1 .

The bicyclo[2.1.1]hexane scaffold imposes rigidity, reducing conformational flexibility and preventing peptide aggregation . The Fmoc group enables selective deprotection under basic conditions, making it compatible with solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-19(24)21-9-13(10-21)11-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVXIHLJJFHMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936396-62-1
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations. The Fmoc group is then introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, often referred to as Fmoc-Azabicyclo acid, is a bicyclic compound with significant implications in organic synthesis and biological research. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, lends itself to various applications, particularly in peptide synthesis and drug development.

Synthetic Applications

The Fmoc protecting group is widely utilized in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This property allows for the sequential addition of amino acids to form peptides efficiently. The rigidity imparted by the bicyclic structure enhances the selectivity and yield during synthesis processes.

Table 1: Comparison of Fmoc-Azabicyclo Acid with Other Protecting Groups

Protecting GroupStabilityRemoval ConditionsApplication
FmocHighBasicPeptide Synthesis
BocModerateAcidicPeptide Synthesis
ZLowMild AcidicPeptide Synthesis

Biological Applications

The compound exhibits potential as a potent enzyme inhibitor , which is crucial in drug discovery and development. The mechanism of action involves the interaction of the bicyclic structure with specific molecular targets, facilitating the inhibition of enzyme activity.

Case Study: Enzyme Inhibition

In a study evaluating the binding affinity of various compounds, this compound demonstrated low nanomolar binding affinity (Ki), indicating its effectiveness as an enzyme inhibitor. This property makes it a candidate for further exploration in therapeutic applications targeting specific diseases involving enzyme dysregulation.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound, showcasing its potential against multidrug-resistant strains of bacteria and fungi. The structural modifications derived from the azabicyclo framework have been linked to enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of Derivatives

Compound NameMinimum Inhibitory Concentration (µg/mL)Activity Level
This compound>256Moderate against Gram-positive bacteria
Related Derivative A<128High against Gram-positive bacteria
Related Derivative B>512Low activity

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active site of the molecule. This allows it to interact with enzymes or receptors, potentially inhibiting their activity. The rigid bicyclic structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Variation in Protecting Groups

The choice of protecting group significantly impacts synthesis strategies and physicochemical properties.

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Fmoc-2,4-methanoproline Fmoc C₂₁H₁₉NO₄ 349.39 1936396-62-1 Base-labile protection
Boc-2,4-methanoproline Boc (tert-butoxycarbonyl) C₁₁H₁₇NO₄ 227.26 127926-24-3 Acid-labile protection

Key Differences :

  • Deprotection Conditions : Fmoc requires piperidine (base), while Boc requires trifluoroacetic acid (TFA) .
  • Molecular Weight : Fmoc adds substantial bulk (ΔMW ≈ 122 g/mol), influencing solubility and steric effects .

Substituents on the Bicyclo[2.1.1]hexane Core

Substituents alter hydrophobicity, steric hindrance, and electronic properties.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Fluoro derivative 4-F C₁₁H₁₆FNO₄ 245.25 1824278-88-7 Enhanced electronegativity
4-Methyl derivative 4-CH₃ C₁₂H₁₉NO₄ 241.30 2021659-61-8 Increased hydrophobicity
4-Phenyl derivative 4-Ph C₁₇H₂₁NO₄ 303.40 2728644-42-4 Aromatic interactions

Key Differences :

  • Steric Effects : Phenyl groups introduce significant bulk, affecting peptide backbone geometry .

Variations in Bicyclo Ring Systems

The bicyclo ring system dictates conformational constraints and compatibility with peptide folding.

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Fmoc-2,4-methanoproline [2.1.1] C₂₁H₁₉NO₄ 349.39 1936396-62-1 Compact, high rigidity
2-azabicyclo[3.1.0]hexane derivative [3.1.0] C₂₁H₁₉NO₄ 349.38 1936574-25-2 Larger ring system, distinct strain

Key Differences :

  • Synthetic Utility : The [2.1.1] system is more rigid, favoring α-helix stabilization .

Unprotected Analogues

Removing the protecting group simplifies the scaffold but limits SPPS compatibility.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid C₆H₉NO₂ 143.14 73550-56-8 Base structure for derivatization

Key Differences :

  • Application : The unprotected form is a precursor for custom modifications but lacks SPPS compatibility .

Biological Activity

Overview

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, commonly referred to as Fmoc-Azabicyclo acid, is a bicyclic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in both organic synthesis and biological research due to its structural properties and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of Fmoc-Azabicyclo acid is C21H19NO4C_{21}H_{19}NO_4, with a molecular weight of 349.38 g/mol. The compound's unique bicyclic structure contributes to its rigidity, enhancing its binding interactions with biological targets.

PropertyValue
Molecular FormulaC21H19NO4
Molecular Weight349.38 g/mol
CAS Number1936396-62-1
Purity≥95%

The mechanism of action for this compound involves the cleavage of the Fmoc group under basic conditions, which reveals an active site that can interact with various enzymes or receptors. This interaction can lead to inhibition or modulation of enzyme activity, making it a valuable scaffold for drug design.

Enzyme Inhibition

Research has indicated that this compound can serve as a potent inhibitor for specific enzymes involved in metabolic pathways. Its rigid structure allows for effective binding to the active sites of target enzymes, potentially leading to therapeutic applications in treating metabolic disorders.

Protein-Ligand Interactions

The compound is utilized in studies examining protein-ligand interactions, particularly in the context of developing enzyme inhibitors. Its ability to form stable complexes with proteins makes it an essential tool in biochemical research.

Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of Fmoc-Azabicyclo acid and evaluated their inhibitory effects on serine proteases. The findings demonstrated that modifications to the bicyclic structure significantly influenced binding affinity and inhibitory potency .

Study 2: Drug Development

A recent investigation highlighted the use of Fmoc-Azabicyclo acid as a scaffold for designing inhibitors against cancer-related enzymes. The study reported that certain derivatives exhibited promising anti-cancer activity in vitro, suggesting potential for further development as therapeutic agents .

Comparison with Related Compounds

Fmoc-Azabicyclo acid can be compared to other azabicyclic compounds, such as 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid and 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]octane-1-carboxylic acid. These compounds share similar structural features but differ in their biological activities and binding affinities due to variations in their bicyclic frameworks.

Compound NameBinding Affinity (Ki)Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexaneLow nMPotent enzyme inhibitor
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptaneModerate nMModerate enzyme inhibitor
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]octaneHigh nMWeak enzyme inhibitor

Q & A

Q. What are the common synthetic routes for preparing 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid?

The synthesis typically involves sequential protection and coupling steps. A key step is the introduction of the Fmoc (fluorenylmethyloxycarbonyl) group via reaction with Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at controlled temperatures. Subsequent cyclization to form the azabicyclohexane framework requires precise stoichiometry and catalysts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to ensure regioselectivity . Purity is optimized using flash chromatography or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional group integrity, particularly the Fmoc-protected amine and bicyclic structure. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) ensures purity (>95%). Infrared (IR) spectroscopy can verify carbonyl groups (e.g., 1700–1750 cm⁻¹ for carboxylic acid and Fmoc carbonyls) .

Q. What safety precautions are necessary when handling this compound?

The compound is classified for acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the presence of steric hindrance from the bicyclic framework?

Steric hindrance in the azabicyclo[2.1.1]hexane core can reduce coupling efficiency. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction kinetics by reducing activation energy .
  • Bulky coupling agents : Use PyBOP or HBTU instead of DCC to improve regioselectivity .
  • Solvent optimization : Polar aprotic solvents like DMF or dichloromethane (DCM) improve solubility of intermediates .
    Monitor reaction progress via TLC or LC-MS to adjust reagent ratios in real time .

Q. What stability challenges arise under acidic or basic conditions, and how can they be mitigated?

The Fmoc group is labile under basic conditions (e.g., piperidine in DMF), which is advantageous for deprotection but risks premature cleavage. Acidic conditions may protonate the bicyclic amine, altering reactivity. To stabilize:

  • pH-controlled deprotection : Use 20% piperidine in DMF for ≤30 minutes to minimize side reactions .
  • Low-temperature storage : Reduces hydrolysis of the carboxylic acid group .
  • Lyophilization : For long-term storage, lyophilize the compound after neutralization to prevent degradation .

Q. How does this compound compare structurally and functionally to analogs like 4-fluoro-2-azabicyclo[2.1.1]hexane derivatives?

Comparative studies show:

  • Bioactivity : Fluorinated analogs (e.g., 4-fluoro derivatives) exhibit enhanced membrane permeability due to electronegativity, but the non-fluorinated parent compound has better solubility in aqueous buffers .
  • Reactivity : The Fmoc group in this compound allows for selective deprotection, whereas acetyl or Boc-protected analogs require harsher conditions .
  • Thermodynamic stability : The rigid bicyclic framework improves metabolic stability compared to monocyclic analogs .

Q. What methodologies are used to resolve contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values or binding affinities often arise from assay conditions (e.g., pH, buffer composition). To address:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Molecular docking simulations : Validate interactions with target proteins (e.g., proteases) using AutoDock Vina or Schrödinger Suite .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., spirocyclic or Fmoc-protected derivatives) to identify trends .

Q. What strategies enable efficient Fmoc deprotection without damaging the azabicyclohexane core?

Deprotection requires balancing efficiency and core stability:

  • Kinetic monitoring : Use UV spectroscopy (301 nm for Fmoc cleavage) to optimize reaction duration .
  • Alternative bases : Replace piperidine with morpholine for slower, controlled deprotection in sensitive systems .
  • Scavengers : Add thiols (e.g., 1,2-ethanedithiol) to quench reactive intermediates and prevent side reactions .

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